

The Early Discovery and Development of Zamzetoclax (GS-9716): A Technical Overview

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Compound of Interest

Compound Name: Zamzetoclax

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Introduction

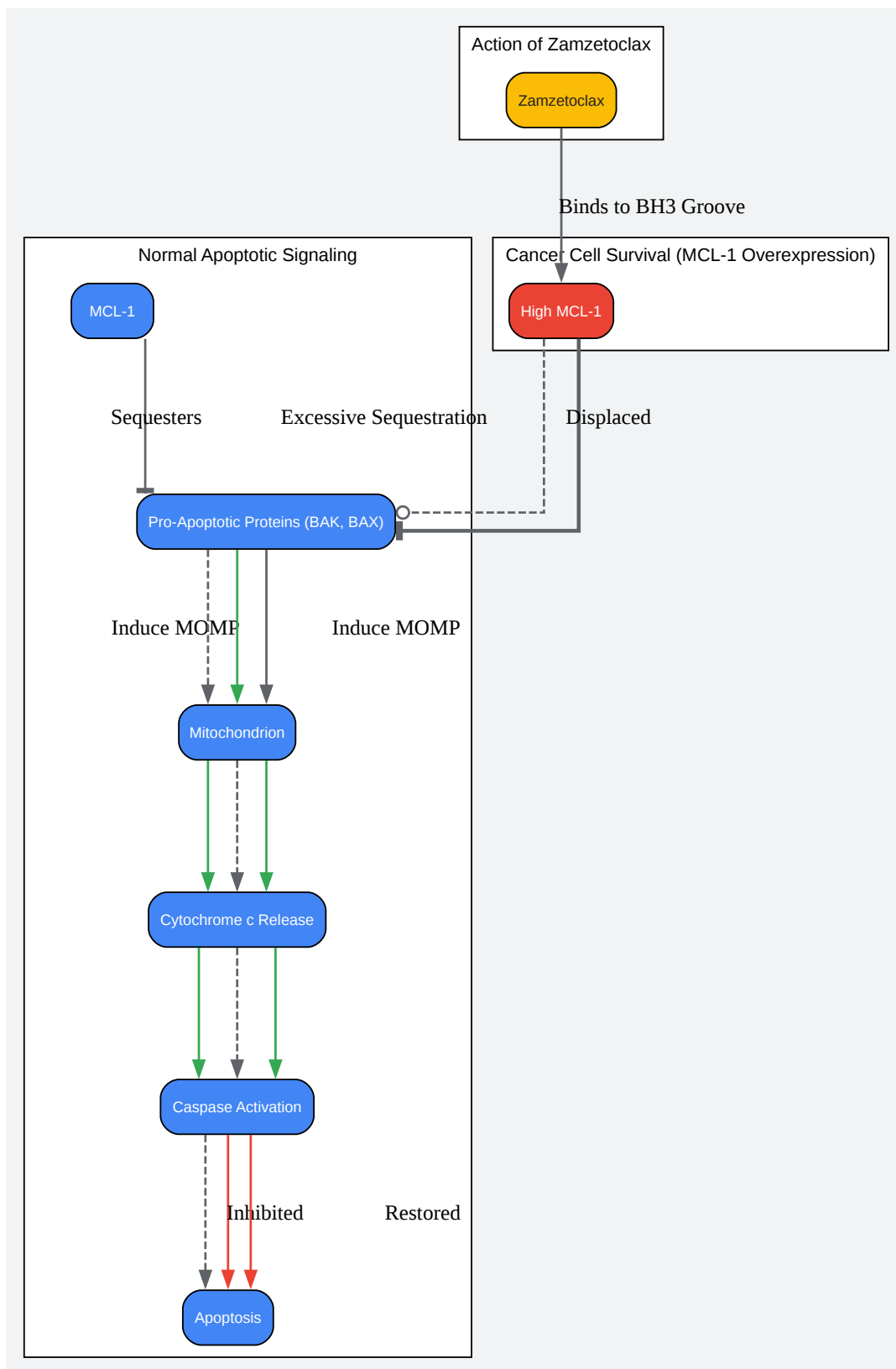
Zamzetoclax (formerly GS-9716) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). As a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, MCL-1 is a key regulator of the intrinsic apoptotic pathway and is frequently overexpressed in a variety of hematologic and solid tumors, contributing to cancer cell survival and resistance to therapy.[1][2] **Zamzetoclax** was developed by Gilead Sciences with the aim of restoring the natural process of apoptosis in cancer cells dependent on MCL-1 for survival. Despite showing promise in preclinical studies, the clinical development of **Zamzetoclax** was discontinued.[3] This technical guide provides a comprehensive overview of the early discovery and development of **Zamzetoclax**, including its mechanism of action, preclinical data, and the context of its discontinuation.

Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway

Zamzetoclax functions as a BH3 mimetic, targeting the BH3-binding groove of the MCL-1 protein.[2] In healthy cells, a delicate balance between pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, MCL-1) proteins governs the cell's fate. In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like MCL-1. MCL-1 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial

outer membrane permeabilization (MOMP) and subsequent caspase activation, which are critical steps in the apoptotic cascade.[4][5]

By binding to the BH3 groove of MCL-1 with high affinity, **Zamzetoclax** displaces pro-apoptotic proteins, liberating them to trigger MOMP, the release of cytochrome c, and ultimately, apoptotic cell death.



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Figure 1: Mechanism of Action of **Zamzetoclax**.

Preclinical Development

In Vitro Activity

While specific binding affinity data (e.g., K_i or IC_{50} values) for **Zamzetoclax** against MCL-1 are not publicly available in detail, its description as a "potent and selective" inhibitor suggests high affinity for its target with minimal activity against other Bcl-2 family members.^[6] Preclinical evaluation of MCL-1 inhibitors typically involves a battery of in vitro assays to determine potency, selectivity, and mechanism of action.

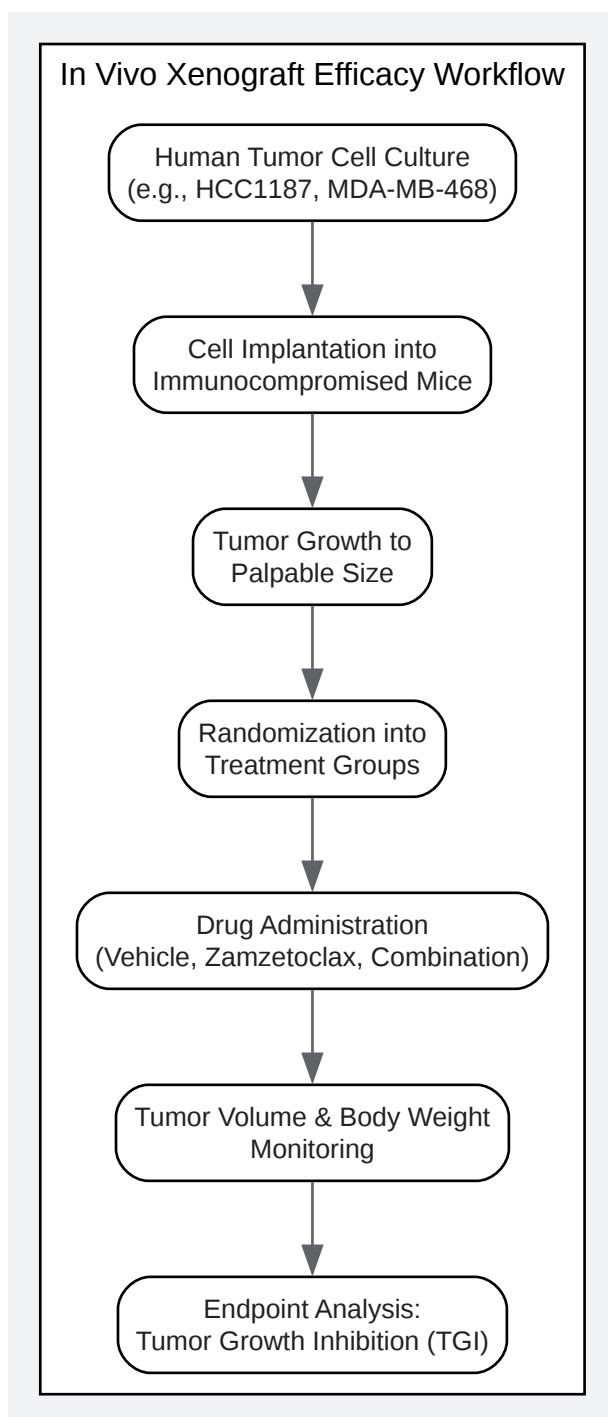
Table 1: Summary of Preclinical In Vitro Data for **Zamzetoclax** (GS-9716)

Assay Type	Cell Lines	Endpoint	Result	Citation
Cell Viability	Hematological Cancer Cell Panel	GI50	Median GI50 = 30 nM	^[7]
Cell Viability	Breast Cancer Cell Panel	GI50	Median GI50 = 470 nM	^[7]

Note: Detailed quantitative data from specific cell lines are not publicly available.

In Vivo Efficacy

Preclinical in vivo studies in xenograft models are critical for assessing the anti-tumor activity of a drug candidate. **Zamzetoclax** demonstrated significant efficacy in triple-negative breast cancer (TNBC) xenograft models.^[8]



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Figure 2: Generalized In Vivo Xenograft Study Workflow.

Table 2: Summary of Preclinical In Vivo Efficacy of **Zamzetoclax** (GS-9716)

Tumor Model	Treatment	Dosing Schedule	Outcome	Citation
HCC1187 (TNBC Xenograft)	Zamzetoclax + Paclitaxel	Not specified	Complete tumor growth inhibition	[7]
MDA-MB-468 (TNBC Xenograft)	Zamzetoclax + Sacituzumab Govitecan	Not specified	Significant tumor growth inhibition	[8]

Note: Specific dosing regimens and quantitative tumor growth inhibition percentages are not publicly available.

Clinical Development

Zamzetoclax entered a Phase 1 clinical trial (NCT05006794) to evaluate its safety, tolerability, and pharmacokinetics in adults with advanced solid malignancies, both as a monotherapy and in combination with other anticancer agents.[9][10]

Table 3: Overview of the Phase 1 Clinical Trial for **Zamzetoclax** (GS-9716)

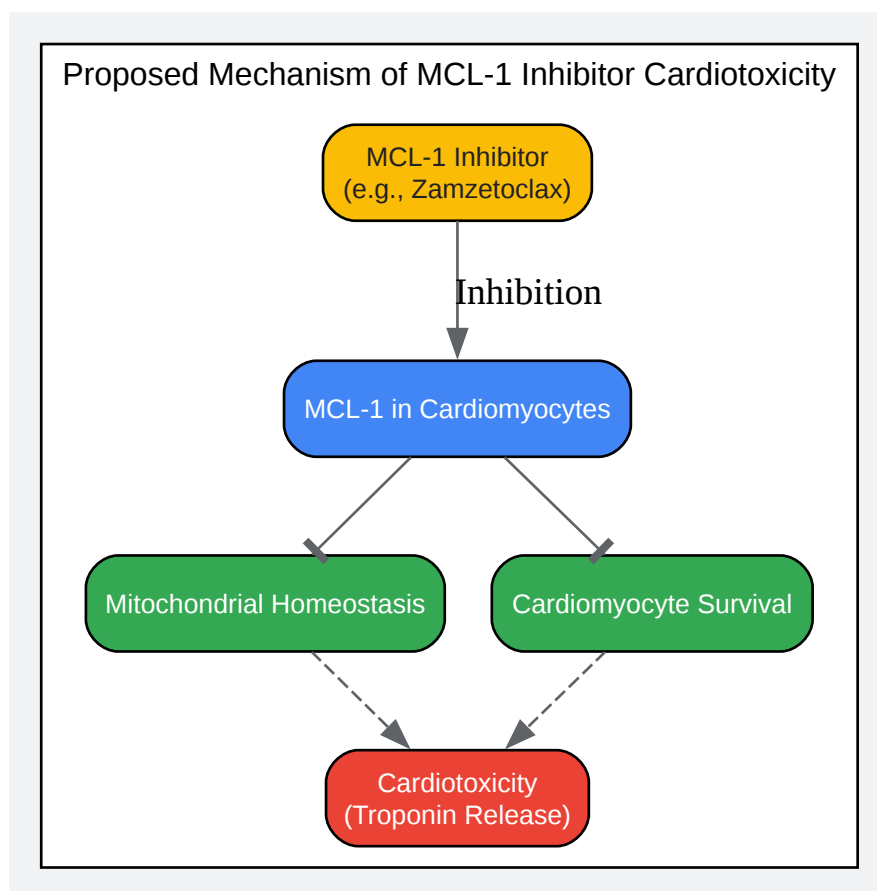
Parameter	Details
Trial Identifier	NCT05006794
Title	A Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of GS-9716 as Monotherapy and in Combination With Anticancer Therapies in Adults With Solid Malignancies
Status	Terminated
Phase	Phase 1
Study Design	Open-label, multi-center, dose-escalation and dose-expansion
Primary Objectives	To determine the maximum tolerated dose (MTD) or maximum administered dose of Zamzetoclax. To characterize the safety and tolerability of Zamzetoclax as monotherapy and in combination.
Patient Population	Adults with histologically or cytologically confirmed locally advanced or metastatic solid tumors for which no standard therapy is available or has failed.
Interventions	Zamzetoclax monotherapy; Zamzetoclax in combination with Docetaxel or Sacituzumab govitecan-hziy.

The results of this clinical trial have not been publicly disclosed.

Discontinuation of Development

In August 2025, it was reported that Gilead Sciences had discontinued the development of **Zamzetoclax**.^[3] While an official, detailed statement from Gilead specifying the reasons for this decision is not publicly available, the discontinuation is consistent with a broader trend of challenges in the clinical development of MCL-1 inhibitors. A significant safety concern for this class of drugs is on-target cardiotoxicity.^{[11][12][13]} MCL-1 plays a crucial role in the survival

and function of cardiomyocytes, and its inhibition can lead to cardiac adverse events, often detected by an elevation in cardiac troponin levels.[11][12] Several other MCL-1 inhibitors have also been discontinued due to similar cardiotoxicity concerns.[1][14]



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Figure 3: Hypothesized Cardiotoxicity of MCL-1 Inhibitors.

Experimental Protocols

Detailed protocols for the specific preclinical assays used in the development of **Zamzetoclax** have not been published. However, the following sections describe standard methodologies for key experiments typically employed in the evaluation of MCL-1 inhibitors.

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

- Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[\[1\]](#)[\[4\]](#)[\[11\]](#)
- Procedure:
 - Seed cells in a 96-well plate and treat with varying concentrations of the test compound (e.g., **Zamzetoclax**) for a predetermined time.
 - Equilibrate the plate to room temperature.
 - Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
 - Mix the contents by orbital shaking for 30-60 seconds.
 - Incubate at room temperature for 1-3 hours.
 - Measure luminescence using a luminometer.[\[15\]](#)

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft model.

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or nu/nu) are typically used to prevent rejection of human tumor cells.[\[16\]](#)[\[17\]](#)
- Cell Preparation and Implantation:
 - Culture human cancer cells (e.g., HCC1187) under sterile conditions.
 - Harvest cells in their exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of $1-10 \times 10^6$ cells per 100-200 μL .
 - Subcutaneously inject the cell suspension into the flank of each mouse.[\[18\]](#)
- Treatment and Monitoring:

- Monitor tumor growth using calipers. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the test compound (e.g., **Zamzetoclax**) and vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
- Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
- Endpoint Analysis:
 - The study is typically terminated when tumors in the control group reach a predetermined size.
 - Excise tumors for weighing and further pharmacodynamic analysis (e.g., target engagement, apoptosis markers).[\[19\]](#)

Conclusion

Zamzetoclax (GS-9716) represents a well-characterized effort in the development of MCL-1 inhibitors for cancer therapy. Its potent and selective preclinical profile highlighted the potential of targeting MCL-1 in solid tumors. However, its discontinuation, likely due to the class-wide issue of cardiotoxicity, underscores the significant challenges that remain in translating the strong biological rationale for MCL-1 inhibition into safe and effective clinical treatments. Future efforts in this area will likely focus on developing MCL-1 inhibitors with an improved therapeutic window, potentially through intermittent dosing schedules, combination therapies, or novel drug delivery strategies to mitigate off-tumor toxicities.

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